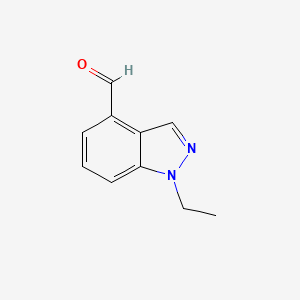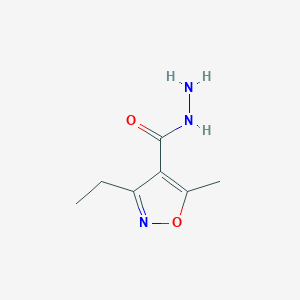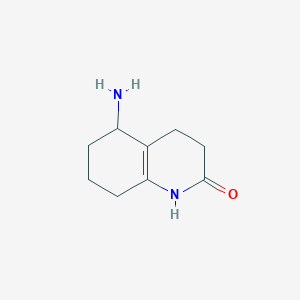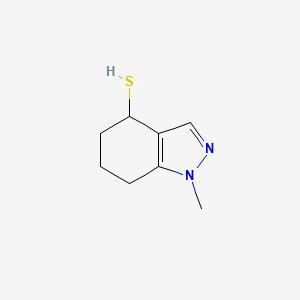
1-Ethyl-1H-indazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-indazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 4-position and the ethyl group at the 1-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indazole-4-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at the 1 and 4 positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base. The aldehyde group at the 4-position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of transition metal catalysts to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Ethyl-1H-indazole-4-carbaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity . The indazole ring can also interact with aromatic residues in protein binding sites, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
1-Ethyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 4-position.
1-Phenyl-1H-indazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group at the 1-position.
Uniqueness: 1-Ethyl-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-ethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-5-3-4-8(7-13)9(10)6-11-12/h3-7H,2H2,1H3 |
Clé InChI |
UAASKGBGNYVAFS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC(=C2C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)








![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)

![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)
